SDHI: Retained Potency Against Carboxin-Resistant Mutant Succinate Dehydrogenase
In head-to-head biochemical assays using mitochondrial succinate dehydrogenase (SDH) isolated from carboxin-resistant mutants of Ustilago maydis and Aspergillus nidulans, selected 2-carboxamide oxathiine derivatives retained near-wild-type inhibitory potency, whereas carboxin (3-carboxamide anilide) exhibited complete loss of activity . Specifically, White et al. demonstrated that oxathiine carboxamides with structural features shared by the target compound—including 2-carboxamide regiochemistry and N-heteroaryl substitution—yielded I50 ratios (mutant/wild-type) approaching 1.0, compared to >150 for carboxin against the same carboxin-resistant SDH complexes . Although the exact target compound was not among those tested, the study establishes a class-level inference: 2-carboxamide oxathiines bearing heterocyclic N-substituents can circumvent the target-site mutations (e.g., H257L in U. maydis SDH iron-sulfur subunit) that abrogate carboxin binding . Modern pyridine carboxamide SDHIs achieve IC50 values in the sub-micromolar range against Botrytis cinerea SDH, with in vitro antifungal EC50 values of 1–10 μg/mL .
| Evidence Dimension | SDH inhibitory potency against carboxin-resistant mutant enzyme vs. wild-type enzyme (I50 ratio) |
|---|---|
| Target Compound Data | I50 ratio (mutant/wild-type) ≈ 0.9–1.5 for structurally related 2-carboxamide oxathiines ; Class expectation: retained sub-micromolar potency against H257L mutant SDH |
| Comparator Or Baseline | Carboxin (2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide): I50 ratio (mutant/wild-type) >150; complete loss of SDH inhibition in carboxin-resistant U. maydis mutants |
| Quantified Difference | >100-fold improvement in mutant/wild-type I50 ratio for 2-carboxamide oxathiines vs. carboxin |
| Conditions | Mitochondrial SDH complexes isolated from carboxin-selected mutants of Ustilago maydis and Aspergillus nidulans; succinate-cytochrome c reductase coupled assay |
Why This Matters
For agrochemical and antifungal discovery programs targeting SDHI-resistant fungal strains, procurement of a 2-carboxamide oxathiine scaffold rather than the 3-carboxamide isomer is critical, as the latter is likely to be ineffective against prevalent field-resistant mutants.
- [1] White, G. A.; Thorn, G. D.; Georgopoulos, S. G. Oxathiin carboxamides highly active against carboxin-resistant succinic dehydrogenase complexes from carboxin-selected mutants of Ustilago maydis and Aspergillus nidulans. Pestic. Biochem. Physiol. 1978, 9, 165–182. View Source
- [2] Yan, Z.; Yang, Z.; Qiu, L.; Chen, Y.; Li, A.; Chang, T.; Niu, X.; Zhu, J.; Wu, S.; Jin, F. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J. Pestic. Sci. 2022, 47, 118–124. View Source
